molecular formula C21H30O2 B3025653 6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z- CAS No. 6087-73-6

6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-

Cat. No.: B3025653
CAS No.: 6087-73-6
M. Wt: 314.5 g/mol
InChI Key: CYQFCXCEBYINGO-SJORKVTESA-N
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Description

See also: Cannabis sativa subsp. indica top (part of).

Scientific Research Applications

Biological Activity

Compounds closely related to 6H-Dibenzo(b,d)pyran-1-ol demonstrate a range of biological activities. For instance, phenolic derivatives from Wigandia urens, which include similar compounds, showed activity in a chemokine receptor CCR5 assay with IC50 values ranging from 26 to 46 µM (Cao et al., 2003). Additionally, compounds isolated from the endophyte Cephalosporium acremonium, related in structure to 6H-Dibenzo(b,d)pyran-1-ol, exhibited significant anticancer activities (Zhang et al., 2005).

Chemical Synthesis and Structural Analysis

Research in chemical synthesis has explored various methodologies to create compounds similar to 6H-Dibenzo(b,d)pyran-1-ol. Hussain et al. (2007) detailed the synthesis of functionalized dibenzo[b,d]pyran-6-ones, which are structurally related, using [3 + 3] cyclizations (Hussain et al., 2007). Another study by Zeng et al. (2015) reported the biomimetic total synthesis of a compound structurally similar to 6H-Dibenzo(b,d)pyran-1-ol (Zeng et al., 2015).

Structural Diversity and Biological Activities

A comprehensive review by Garazd and Garazd (2016) highlighted the isolation, structural diversity, and biological activity of natural dibenzo[b,d]pyran-6-ones, which share a similar structure with 6H-Dibenzo(b,d)pyran-1-ol. These compounds possess a broad spectrum of biological activities, including cytotoxic, antioxidant, antifungal, and antimicrobial properties (Garazd & Garazd, 2016).

Synthesis of Derivatives

Studies also focus on the synthesis of various derivatives of compounds similar to 6H-Dibenzo(b,d)pyran-1-ol. For instance, Yang et al. (2015) developed an efficient Rh(III)-catalyzed C-H bond arylation method for the direct synthesis of dibenzo[b,d]pyran-6-ones (Yang et al., 2015). Another study by Magyar and Hell (2018) presented a one-pot synthesis of pentasubstituted 4H-pyrans and tetrahydrobenzo[b]pyrans, showcasing the versatility in synthesizing these compounds (Magyar & Hell, 2018).

Properties

CAS No.

6087-73-6

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17+/m1/s1

InChI Key

CYQFCXCEBYINGO-SJORKVTESA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C)O

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

6087-73-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Reactant of Route 2
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Reactant of Route 3
Reactant of Route 3
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Reactant of Route 4
Reactant of Route 4
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Reactant of Route 5
Reactant of Route 5
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-
Reactant of Route 6
6H-Dibenzo(b,d)pyran-1-ol, 6a-beta,7,8,10-a-beta-tetrahydro-3-pentyl-6,6,9-trimethyl-, (+-)-Z-

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